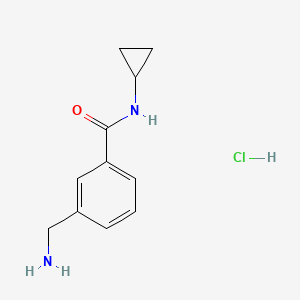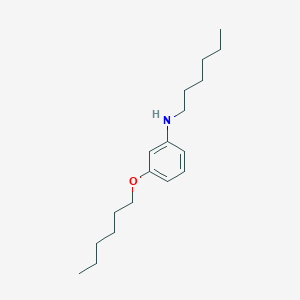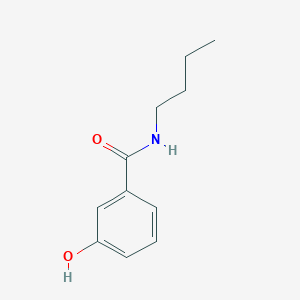
3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride (ACBA-HCl) is a cyclic amide derivative of benzamide, a heterocyclic aromatic compound. It is a versatile compound that has found numerous applications in both organic and inorganic chemistry. In particular, ACBA-HCl has been used as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, ACBA-HCl has been studied for its potential biological applications, including its use as a drug target and as a tool for studying the biochemical and physiological effects of compounds.
Wissenschaftliche Forschungsanwendungen
Molar Refraction and Polarizability Studies : The study of similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrates applications in understanding the molar refraction and polarizability. These properties are important in the development of new drugs and materials, indicating potential applications of 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in similar contexts (R. Sawale et al., 2016).
Intermolecular Interaction Modeling : The modeling of intermolecular interactions in similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, suggests that this compound could be used in the study of molecular structures and interactions. This is crucial for drug design and understanding how molecules interact at the atomic level (Sedat Karabulut et al., 2014).
Poly(ADP-ribose) Polymerase Inhibition : Studies on compounds like 3-Aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase, highlight the potential use of this compound in researching DNA repair mechanisms and cellular processes related to poly(ADP-ribose) (J. Cleaver et al., 1985).
Psycho- and Neurotropic Profiling : The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo suggest that this compound could potentially be explored for its effects on the central nervous system, which could lead to the development of new psychoactive compounds (I. Podolsky et al., 2017).
Effects on Cytoskeleton and Substrate Adhesion : Research on 3-aminobenzamide demonstrates its effects on the cytoskeleton and substrate adhesion of cells, suggesting a potential area of study for this compound in cell biology and cytotoxicity (W. Malorni et al., 1995).
Wirkmechanismus
Target of Action
The primary target of 3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .
Mode of Action
This compound inhibits the LeuRS enzyme, thereby disrupting protein synthesis in Mycobacterium tuberculosis . This compound shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity .
Biochemical Pathways
The inhibition of LeuRS disrupts the protein synthesis pathway in Mycobacterium tuberculosis . This disruption affects the growth and survival of the bacteria, leading to its eventual death .
Result of Action
The inhibition of LeuRS by this compound results in the disruption of protein synthesis in Mycobacterium tuberculosis . This disruption leads to the death of the bacteria, thereby exhibiting its antitubercular activity .
Biochemische Analyse
Biochemical Properties
3-(aminomethyl)-N-cyclopropylbenzamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteolytic enzymes such as trypsin, plasmin, and thrombin, acting as a competitive inhibitor . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in the regulation of protease activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis, angiogenesis, and glycolysis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting overall cellular energy balance and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with proteolytic enzymes results in the inhibition of their activity, which can have downstream effects on cellular processes such as coagulation and inflammation . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under specific storage conditions, such as being kept under inert gas at low temperatures . Over time, however, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of proteolytic enzymes and modulation of cellular metabolism . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid, carbohydrate, and protein metabolism . For example, the compound has been shown to affect the activity of enzymes such as adenosine kinase and malate dehydrogenase, which play critical roles in cellular energy production and metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by specific amino acid transporters, influencing its intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, thereby influencing cellular processes such as protein synthesis and energy production.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N-cyclopropylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10;/h1-3,6,10H,4-5,7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZZGJZOXONQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)
![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1437335.png)





![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)